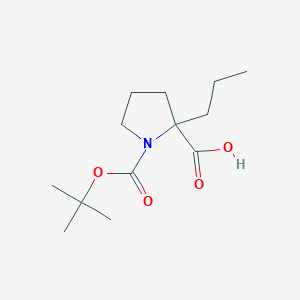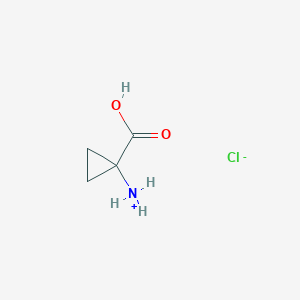
Z-Phe-ONp
Descripción general
Descripción
Z-Phe-ONp, also known as (4-nitrophenyl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate, is a compound with the molecular formula C23H20N2O6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Z-Phe-ONp consists of 23 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
Z-Phe-ONp has a molecular weight of 420.41 g/mol . Unfortunately, the specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Photocatalytic Hydrogen Evolution
The construction of Z-scheme systems has been a promising approach for photocatalytic hydrogen evolution (PHE). Research shows that defect-rich Z-scheme systems, such as g-C3N4/TiO2 composites, demonstrate superior PHE rates, highlighting the importance of defects in the construction of such systems. This technology could be extended to other photocatalytic applications, including CO2 reduction and water purification (Gao et al., 2019).
Cathepsin L Inactivation
Z-Phe-PheCHN2 and Z-Phe-AlaCHN2 have been found to react rapidly with cathepsin L, a lysosomal cysteine proteinase. This rapid reaction can be crucial for studying proteolysis and understanding the functioning of cathepsin L in biological systems (Kirschke & Shaw, 1981).
Magnetic Resonance Spectroscopy in Tumors
In magnetic resonance spectroscopy (MRS), Z-scheme probes like ZK-150471 have been used for measuring the extracellular pH of solid tumors in mice. This precise measurement can be valuable for diagnosis and therapy selection, highlighting the importance of Z-scheme probes in biomedical research (Ojugo et al., 1999).
Biocatalysis and Peptide Chemistry
The synthesis of Z-Ala-Phe-OMe using biocatalysis presents a clean, synthetic route for preparing dipeptides. This study demonstrates the combination of biocatalysis, metal catalysis, and magnetic nanoparticles for producing high-solubility, low-toxicity compounds, potentially substitutable for caffeine in the food industry (Ungaro et al., 2015).
Zinc Finger Thermodynamics
Studies on the Zn finger model for protein structure and stability have shown that the consensus Phe is critical for specifying a precise DNA-binding surface. This research provides insights into the thermodynamics of protein interactions and the evolutionary constraints on the dynamics of the Zn finger (Lachenmann et al., 2002).
Broad-Spectrum Composite Photocatalyst
Combining ZnS with WS2 nanosheets has been found effective in fabricating broad-spectrum composite photocatalysts for hydrogen evolution. This approach broadens the absorption spectrum and improves the electron–hole pairs separation efficiency, showing potential in economical and environmentally friendly photocatalysis (Zhong et al., 2017).
Safety and Hazards
Z-Phe-ONp should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
The use of Z-Phe-ONp and similar compounds in the field of artificial enzymes is a promising area of research . The attachment of peptides onto the surface of gold nanoparticles has emerged as a promising strategy towards the creation of artificial enzymes . Future research may focus on the development of highly selective peptide linkers and the application of unnatural amino acids .
Propiedades
IUPAC Name |
(4-nitrophenyl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENQUPLPBPLGU-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948647 | |
| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Phe-ONp | |
CAS RN |
2578-84-9, 2578-86-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxycarbonylphenylalanine 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline](/img/structure/B7803098.png)
![[(2S)-1-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]azanium;chloride](/img/structure/B7803101.png)
![Ruthenium(2+), bis(2,2'-bipyridine-kappaN1,kappaN1')[1-[[(4'-methyl[2,2'-bipyridin]-4-yl-kappaN1,kappaN1')carbonyl]oxy]-2,5-pyrrolidinedione]-, (OC-6-33)-, hexafluorophosphate(1-) (1:2)](/img/structure/B7803107.png)


![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)



